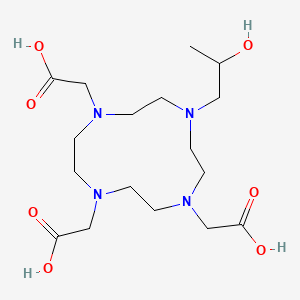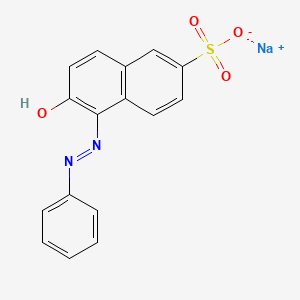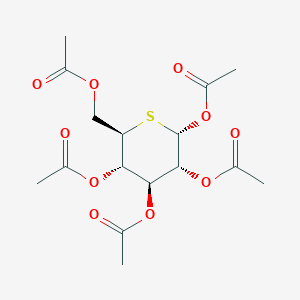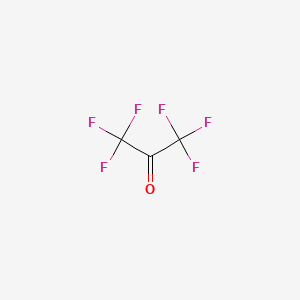![molecular formula C20H12ClO2P B1148415 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine CAS No. 137156-22-0](/img/structure/B1148415.png)
4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine is a complex organic compound that belongs to the class of dioxaphosphepines. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a seven-membered ring system, along with two naphthalene units and a chlorine atom. The compound’s molecular formula is C20H12ClO3P, and it has a molecular weight of 366.74 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine typically involves the reaction of a BINOL derivative (1,1’-bi-2-naphthol) with phosphorus trichloride (PCl3). The reaction proceeds through the formation of a chlorophosphite intermediate, followed by cyclization to generate the seven-membered dioxaphosphepine ring . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates.
Industrial Production Methods
While specific industrial production methods for 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reagents, and implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to different oxidation states.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like triethylamine (Et3N) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in asymmetric synthesis reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the development of advanced materials, such as luminescent materials and polymers.
作用機序
The mechanism of action of 4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of chiral products. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
類似化合物との比較
Similar Compounds
4-Hydroxydinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepine: This compound has a hydroxyl group instead of a chlorine atom, which can significantly alter its reactivity and applications.
4-Chlorodinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-one:
Uniqueness
4-Chlorodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine is unique due to its specific structural features, such as the presence of a chlorine atom and the seven-membered dioxaphosphepine ring. These characteristics make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
特性
CAS番号 |
137156-22-0 |
|---|---|
分子式 |
C20H12ClO2P |
分子量 |
350.73 |
IUPAC名 |
13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C20H12ClO2P/c21-24-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-24/h1-12H |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)
